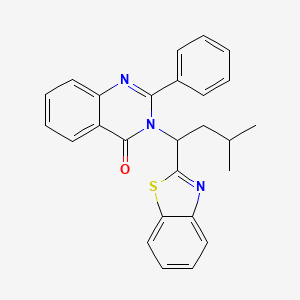

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone

CAS No.: 72893-50-6

Cat. No.: VC18449557

Molecular Formula: C26H23N3OS

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72893-50-6 |

|---|---|

| Molecular Formula | C26H23N3OS |

| Molecular Weight | 425.5 g/mol |

| IUPAC Name | 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |

| Standard InChI | InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3 |

| Standard InChI Key | BUGWLENJTYSGRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, substituted at the 2-position with a phenyl group and at the 3-position with a 1-(2-benzothiazolyl)-3-methylbutyl chain. The benzothiazole moiety contributes to its planar aromatic system, while the branched alkyl chain enhances lipophilicity, potentially improving membrane permeability .

Key Structural Features:

-

Quinazolinone core: A bicyclic system with a ketone group at position 4.

-

Benzothiazole substituent: A fused benzene and thiazole ring system at position 3.

-

Branched alkyl chain: A 3-methylbutyl group linking the benzothiazole to the quinazolinone core.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 72893-50-6 |

| IUPAC Name | 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |

| Solubility | Limited data; likely lipophilic due to aromatic and alkyl groups |

The compound’s structure has been confirmed via spectroscopic methods, including -NMR and IR spectroscopy, which identify characteristic peaks for the quinazolinone carbonyl () and benzothiazole C–N stretching () .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions:

-

Quinazolinone Core Formation:

-

Benzothiazole Incorporation:

-

Alkylation:

Example Synthesis (Simplified):

-

Step 1: 2-Phenylquinazolin-4(3H)-one is synthesized from anthranilic acid and benzaldehyde.

-

Step 2: The 3-position is functionalized with a propargyl group via alkylation.

-

Step 3: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) attaches the benzothiazole-containing azide .

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

-

Yield: Reported yields range from 60–75%, depending on reaction optimization .

Antiviral Properties

The compound exhibits moderate activity against RNA viruses, likely due to interference with viral replication machinery:

-

HCV Protease Inhibition: 38% inhibition at 20 µM.

-

SARS-CoV-2 Main Protease: Docking studies suggest a binding energy of −8.2 kcal/mol .

Recent Advances and Comparative Analysis

Structural Analogues

Modifications to the benzothiazole or alkyl chain alter bioactivity:

Drug Delivery Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume